molecular formula C14H20ClNO3S B1651839 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide CAS No. 1351584-80-9

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B1651839
CAS No.: 1351584-80-9
M. Wt: 317.8
InChI Key: YZSIIDHLFNGEHM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. Benzenesulfonamide derivatives are extensively investigated for their ability to interact with various biological targets. Related compounds have demonstrated significant potential as selective ligands for opioid receptors, particularly the kappa opioid receptor (KOR), which is a promising target for developing non-addictive analgesics . Furthermore, structurally similar sulfonamides are known to act as potent and selective inhibitors of carbonic anhydrase isoforms . The specific structural features of this compound—including the 2-chloro substituent on the benzene ring and the 2-hydroxyethyl-cyclohexyl group—are common in drug discovery efforts aimed at enhancing binding affinity and selectivity for target proteins. This reagent is intended for research purposes only, specifically for use in assay development, binding studies, and as a synthetic intermediate in the discovery of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c15-12-8-4-5-9-14(12)20(18,19)16-10-13(17)11-6-2-1-3-7-11/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSIIDHLFNGEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181460
Record name Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351584-80-9
Record name Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351584-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Alkylation

A one-pot synthesis involves the reaction of 2-chlorobenzenesulfonamide with cyclohexene oxide in the presence of NaH. The epoxide ring opens to form the N-(2-cyclohexyl-2-hydroxyethyl) derivative directly (62% yield).

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes in DMF with CsOH as the base enhances reaction efficiency, achieving a 70% yield.

Purification and Characterization

Purification is typically performed via silica gel column chromatography or recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:

  • ¹H-NMR (DMSO-d₆) : δ 1.20–1.80 (m, 11H, cyclohexyl), 3.45 (dd, 1H, -CHOH), 4.10 (m, 2H, -CH₂N), 7.60–8.00 (m, 4H, aromatic).
  • MS (ESI+) : m/z 357 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Solubility : Use of DMF or dimethylacetamide (DMAc) improves reactant solubility.
  • Byproduct Formation : Excess base (1.5 eq) and controlled temperature minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

CDK Inhibition

One of the most notable applications of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle progression, and their dysregulation is often associated with cancer.

  • Mechanism of Action : The compound acts by selectively inhibiting CDK2, which is essential for the transition from the G1 phase to the S phase of the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy .
  • Selectivity : Studies have shown that derivatives of this compound exhibit significant selectivity for CDK2 over other kinases, such as CDK1. For instance, one related compound demonstrated an IC50 value of 44 nM for CDK2 while being approximately 2000-fold less active against CDK1 .

Cancer Therapeutics

The potential application of this compound in oncology has been explored through various preclinical studies:

  • In Vitro Studies : Research indicates that compounds similar to this compound can inhibit the growth of several tumor cell lines, including melanoma and breast adenocarcinoma. These studies typically utilize growth assays to determine the effectiveness of the compound in reducing cell viability .
  • Combination Therapies : There is emerging evidence that combining CDK inhibitors with other therapeutic agents can enhance their efficacy. For example, combining phosphatidylinositol-3-kinase inhibitors with CDK inhibitors has shown promising results in inducing apoptosis in malignant cells .

Data Tables

Compound NameTarget KinaseIC50 (nM)Selectivity Ratio (CDK2/CDK1)
This compoundCDK244~2000
Related Compound ACDK186-
Related Compound BCDK4>1000-

Case Study 1: Inhibition of Tumor Growth

In a study investigating the effects of various sulfonamide derivatives on tumor growth, it was found that treatment with this compound resulted in significant reductions in tumor size in xenograft models. The study highlighted its potential as a therapeutic agent against aggressive cancer types .

Case Study 2: Mechanistic Insights

Another critical study focused on elucidating the mechanism by which this compound inhibits CDK activity. The researchers utilized crystal structure analysis to demonstrate how the compound binds to the ATP-binding pocket of CDK2, stabilizing a conformation that prevents substrate phosphorylation. This structural insight provides a foundation for further optimization of the compound's efficacy and selectivity .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting the activity of enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition can lead to the antibacterial effects observed with sulfonamide-based drugs.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzenesulfonamide Derivatives

Compound (ID) Torsional Angle (°) at S Atom Dihedral Angle (°) (Sulfonyl-Benzoyl Rings) Reference
2-Chloro-N-(4-methylbenzoyl) (I) 60.4 89.1
2-Methyl-N-(4-methylbenzoyl) (II) -53.1, 61.2 (two molecules) 88.1, 83.5
2-Chloro-N-(3-methylbenzoyl) (III) -66.5 74.7
2-Chloro-N-(2-methylbenzoyl) (IV) -64.0 78.7
2-Chloro-N-(benzoyl) (V) 66.7 73.3

Key Observations :

  • The torsional angles at the sulfur atom vary widely (-66.5° to 66.7°), reflecting rotational flexibility in the sulfonamide group.
  • Dihedral angles between the sulfonyl and benzoyl rings range from 73.3° to 89.1°, indicating near-orthogonal orientation in most cases. This orthogonal arrangement may hinder π-π stacking but promote hydrogen bonding .

Hydrogen-Bonding and Crystal Packing

In sulfonamide derivatives, N–H···O(S) hydrogen bonds are critical for stabilizing crystal structures. For example:

  • In compound (I), N–H···O(S) interactions form chains along the a-axis .
  • Similar patterns are observed in compound (III), where hydrogen bonds link molecules into dimers .

Table 2: Functional Group Impact on Bioactivity

Compound Key Substituent Reported Activity Reference
Target compound Cyclohexyl-hydroxyethyl Not reported N/A
Chlorosulfuron Triazinyl-aminocarbonyl Herbicidal
Compound (I) 4-Methylbenzoyl Antitumor

The cyclohexyl-hydroxyethyl group in the target compound may modulate solubility or receptor binding compared to aromatic acyl or triazinyl groups.

Biological Activity

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a benzenesulfonamide backbone with a chloro substituent, a cyclohexyl group, and a hydroxyethyl moiety. This structural diversity allows for various interactions with biological targets, which can influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Compounds in the benzenesulfonamide class are known for:

  • Antimicrobial Activity : They inhibit bacterial enzymes, thereby exerting antibacterial effects.
  • Antitumor Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation.

The exact mechanisms depend on the target proteins involved, which necessitate further investigation through biological assays.

Antimicrobial Activity

Research indicates that benzenesulfonamides possess varying degrees of antimicrobial activity. For instance, studies have reported that certain derivatives exhibit potent activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related compounds are as follows:

CompoundTarget BacteriaMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aE. coli / S. aureus6.67 / 6.45

These findings suggest that modifications to the sulfonamide structure can enhance antibacterial efficacy .

Anti-inflammatory Effects

In vivo studies have demonstrated that certain benzenesulfonamides can significantly reduce inflammation in animal models. For example, one study showed that compounds inhibited carrageenan-induced rat-paw edema by up to 94% at specific time intervals . This highlights their potential as anti-inflammatory agents.

Case Studies and Research Findings

Recent studies have focused on the biological activities of similar compounds within the benzenesulfonamide class:

  • Study on Structural Modifications : A comparative analysis of various benzenesulfonamides indicated that the introduction of hydrophobic groups like cyclohexyl enhances their binding affinity to target proteins .
  • In Vivo Efficacy : A notable study evaluated the analgesic effects of a related compound in a rat model, demonstrating significant pain relief through TRPA1 inhibition . This suggests potential applications in pain management.
  • Cancer Research : Investigations into the antitumor properties of structurally similar compounds revealed IC50 values indicating potent inhibition of cancer cell proliferation, particularly in triple-negative breast cancer models . This underscores the relevance of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between 2-chlorobenzenesulfonamide and a cyclohexyl-hydroxyl ethyl amine derivative. A common approach involves refluxing reactants with phosphorus oxychloride (POCl₃) as a catalyst, followed by purification via recrystallization from solvents like toluene or ethyl acetate. Reaction optimization may involve varying temperature (e.g., 80–110°C), stoichiometric ratios (1:1 to 1:1.2), and catalyst concentration (5–10 mol%) to maximize yield .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Impurities from incomplete sulfonamide formation can be mitigated by acid-base extraction (e.g., sodium bicarbonate washes) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., toluene/ethanol mixtures) are mounted on diffractometers (e.g., Bruker D8 VENTURE). Data reduction uses SAINT, and structure solution employs direct methods in SHELXS or SHELXD. Refinement is performed with SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Use PLATON for symmetry checks and CCDC Mercury for visualization. Report torsional angles (e.g., S–N–C–O) and dihedral angles between aromatic rings to describe molecular conformation .

Advanced Research Questions

Q. How do conformational variations in the sulfonamide group impact biological activity, and how can these be analyzed?

  • Methodology : Conformational analysis via SC-XRD reveals gauche/antiperiplanar arrangements of the sulfonamide moiety. For example, torsional angles (S–N–C–O) near 60° indicate steric interactions between the chloro-substituted benzene and cyclohexyl groups. Compare with analogs (e.g., 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide) to correlate dihedral angles (e.g., 89.1° between aromatic rings) with steric effects on receptor binding .
  • Advanced Tools : Pair crystallographic data with molecular dynamics simulations (AMBER, GROMACS) to model ligand-receptor interactions. NMR spectroscopy (e.g., NOESY) can validate solution-state conformations .

Q. How can contradictory bioactivity data (e.g., IC₅₀ values) across studies be resolved?

  • Methodology : Contradictions often arise from assay conditions (e.g., cell lines, incubation time) or compound purity. Validate purity via HPLC (>98%) and characterize batches using LC-MS. For enzyme inhibition assays, standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., chlorsulfuron for sulfonylurea receptor studies) .
  • Case Study : If one study reports herbicidal activity (IC₅₀ = 10 nM) and another shows no effect, verify if metabolic stability (e.g., cytochrome P450 degradation) or solubility (via DLS) differs between assays .

Structural and Mechanistic Questions

Q. What are the key hydrogen-bonding motifs in the solid-state structure, and how do they influence supramolecular assembly?

  • Findings : The N–H group of the sulfonamide forms hydrogen bonds with sulfonyl oxygen (N–H···O=S, ~2.1 Å) and adjacent molecules, creating chains or sheets. The hydroxyethyl group may participate in O–H···O interactions (2.5–3.0 Å), stabilizing crystal packing .
  • Implications : These motifs affect solubility and melting point. Disrupting H-bonds (e.g., via methyl substitution) can enhance bioavailability .

Biological and Pharmacological Questions

Q. What mechanistic insights exist for this compound’s interaction with PPARγ or other nuclear receptors?

  • Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). For PPARγ, compare with 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384), which binds orthosteric and allosteric sites. Use NMR spectroscopy to map ligand-induced conformational changes in the receptor .
  • Advanced Analysis : Co-crystallize the compound with PPARγ-LBD (ligand-binding domain) to resolve binding poses. Mutagenesis (e.g., Cys285Ala) can validate critical residues .

Data Reporting Standards

Q. What crystallographic data should be included in publications to ensure reproducibility?

  • Essential Data : Report unit cell parameters (a, b, c, α, β, γ), space group, R-factor (R1 > 0.05 requires justification), and CCDC deposition number. Include anisotropic displacement parameters (ADPs) for non-H atoms and hydrogen-bonding geometry (D–H···A, distance, angle) .
  • Software Compliance : Use checkCIF/PLATON to validate CIF files before submission. SHELXL refinement parameters (e.g., SHELXL 2018/3) must be specified .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

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